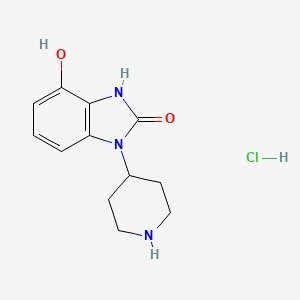

4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Description

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzimidazolone derivative featuring a hydroxy group at the 4-position of the benzodiazol-2-one ring and a piperidinyl moiety at the 1-position. Its molecular formula is C₁₂H₁₆ClN₃O₂, with a molecular weight of 269.73 g/mol .

Properties

Molecular Formula |

C12H16ClN3O2 |

|---|---|

Molecular Weight |

269.73 g/mol |

IUPAC Name |

7-hydroxy-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

InChI |

InChI=1S/C12H15N3O2.ClH/c16-10-3-1-2-9-11(10)14-12(17)15(9)8-4-6-13-7-5-8;/h1-3,8,13,16H,4-7H2,(H,14,17);1H |

InChI Key |

MKLRXHNKMIBQRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C3=C(C(=CC=C3)O)NC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydroxy Group Incorporation

The 4-hydroxy substituent on the benzimidazolone ring or side chain can be introduced by:

- Alkylation using epoxides or hydroxyalkyl halides as electrophiles in the final step, allowing regioselective introduction of the hydroxy group.

- Reduction of nitroalkyl intermediates to hydroxyalkyl derivatives.

- Hydroxylation reactions on pre-formed benzimidazolone-piperidinyl compounds under controlled conditions.

The use of epoxides or alkyl halides with hydroxy functionality facilitates the addition of hydroxy groups with minimal side reactions, although minor regioisomeric products may form requiring purification by HPLC.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt form is typically obtained by treating the free base compound with hydrochloric acid in an appropriate solvent, followed by precipitation and washing with water and ethanol to purify the hydrochloride salt. This step improves the compound’s stability and solubility for further applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Nitro-substituted dianiline | Disuccinimidyl carbonate, heat | Benzimidazolone intermediate | High yield, scalable |

| 2 | Reduction | Nitro-benzimidazolone intermediate | Hydrogenation or sodium dithionite | Amino-benzimidazolone intermediate | Enables further functionalization |

| 3 | Alkylation / Nucleophilic Substitution | Amino-benzimidazolone, 4-piperidinyl derivative | NMP or DMA solvent, DIPEA base, heat (120–140 °C) | Piperidinyl-benzimidazolone intermediate | S_NAr reaction, regioselectivity issues possible |

| 4 | Hydroxy group introduction | Piperidinyl-benzimidazolone intermediate | Alkyl halides or epoxides, base | 4-Hydroxy-substituted piperidinyl-benzimidazolone | Final step alkylation preferred |

| 5 | Salt formation | Free base compound | HCl in solvent | Hydrochloride salt of target compound | Purification by washing and filtration |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperidine ring allows for nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Hydroxy Group (Target Compound): Enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to halogenated analogs. However, this may reduce membrane permeability .

- Domperidone’s Dual Benzodiazol-2-one Core: The propyl-linked structure enables dual interactions with dopamine receptors, contributing to its antiemetic efficacy .

- Flibanserin’s Trifluoromethyl Group: Improves metabolic stability and bioavailability, critical for CNS penetration in treating hypoactive sexual desire disorder (HSDD) .

Pharmacological Profiles

- Enzyme Inhibition: Bromo/chloro derivatives () show promise as selective inhibitors, though exact targets (e.g., 8-Oxo) require further clarification.

- Receptor Modulation: Domperidone and Flibanserin highlight the scaffold’s versatility in targeting GPCRs (dopamine, serotonin) .

- Unmet Potential of 4-Hydroxy Derivative: While lacking direct activity data, its structural features align with analogs active in neurological and metabolic pathways.

Biological Activity

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

IUPAC Name: 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-one hydrochloride

SMILES Representation: C1CNCCC1N2C3=C(C=CC=C3O)NC2=O.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The compound's ability to modulate the activity of enzymes or receptors involved in cellular signaling pathways contributes to its therapeutic potential.

1. Anti-inflammatory Properties

Studies have demonstrated that 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1 beta (IL-1β) in macrophage models. In vitro assays showed that the compound effectively reduced ATPase activity of NLRP3, indicating its role as a potential anti-inflammatory agent .

2. Analgesic Effects

Preliminary research suggests that this compound may exhibit analgesic properties. In animal models, it has been observed to alleviate pain responses, although further studies are required to elucidate the underlying mechanisms and efficacy compared to existing analgesics.

3. Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, there is interest in exploring the neuroprotective effects of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Early studies indicate potential benefits in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory pathways.

Case Studies

A recent study involved the synthesis and biological evaluation of various derivatives of this compound. The results indicated that modifications at specific positions on the benzodiazole ring could enhance biological activity and selectivity toward NLRP3 inhibition .

Table 1: Summary of Biological Activities

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton environments and carbon frameworks, comparing experimental shifts with computational predictions (e.g., PubChem data repositories) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHNO·HCl: 278.09) .

- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Emergency Procedures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid inhalation by using particulate filters (NIOSH P100) .

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-minimized pathways .

- Retrosynthetic Analysis: Use AI-driven tools (e.g., Template_relevance Reaxys) to propose one-step routes from commercially available precursors like piperidine-4-carboxylic acid derivatives .

- Condition Screening: Machine learning algorithms (e.g., ICReDD’s workflow) predict optimal solvents (e.g., DMF or EtOH) and catalysts (e.g., Pd/C for hydrogenation) .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Hyphenated Techniques: Combine LC-MS/MS or GC-MS to cross-validate fragmentation patterns and impurity profiles .

- DFT Refinement: Adjust computational parameters (e.g., solvent effects in Gaussian 16) to align predicted NMR shifts with observed data .

- Dynamic Light Scattering (DLS): Investigate aggregation states in solution, which may cause unexpected H NMR peak broadening .

Q. What strategies mitigate side reactions during benzodiazol-2-one ring formation?

Methodological Answer:

- Temperature Control: Maintain reactions at 0–5°C during cyclization to prevent over-oxidation of the dihydro-1H-benzodiazol intermediate .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen, reducing unwanted nucleophilic side reactions .

- Catalyst Screening: Test palladium-mediated coupling (e.g., Buchwald-Hartwig) for regioselective benzodiazol-2-one formation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in receptor-binding assays?

Methodological Answer:

- Orthogonal Assays: Validate binding affinity (e.g., IC) using both radioligand displacement (e.g., H-labeled assays) and surface plasmon resonance (SPR) .

- Conformational Analysis: Perform molecular dynamics simulations (e.g., AMBER) to assess if protonation states (e.g., piperidine NH vs. free base) alter receptor interactions .

- Batch Variability: Characterize salt forms (e.g., hydrochloride vs. dihydrochloride) via thermogravimetric analysis (TGA) to rule out hydration differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.